molecular formula C12H28AlLiO3 B1611910 Lithium tri-tert-butoxyaluminodeuteride CAS No. 50306-58-6

Lithium tri-tert-butoxyaluminodeuteride

Cat. No.: B1611910
CAS No.: 50306-58-6
M. Wt: 255.3 g/mol
InChI Key: BYBIDFZFKATBFH-PUQAOBSFSA-N
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Description

Lithium tri-tert-butoxyaluminodeuteride is a chemical compound with the molecular formula LiAl[OC(CH₃)₃]₃D. It is a derivative of lithium aluminum hydride, where the hydrogen atoms are replaced by tert-butoxy groups and one deuterium atom. This compound is known for its use as a reducing agent in organic synthesis, particularly for its selectivity and mild reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium tri-tert-butoxyaluminodeuteride involves a multi-step synthesis process:

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The use of low-cost metal sodium and lithium chloride instead of high-cost metal lithium helps reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Lithium tri-tert-butoxyaluminodeuteride primarily undergoes reduction reactions. It is a selective reducing agent that can reduce various functional groups under mild conditions.

Common Reagents and Conditions

Major Products Formed

    Aldehydes: From the reduction of acid halides.

    Alcohols: From the reduction of aldehydes and ketones if the reaction conditions are not strictly controlled.

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Chemical Structure : The compound features three tert-butoxy groups attached to aluminum and one deuteride ion.
  • Mechanism : The reduction mechanism generally follows a nucleophilic acyl substitution pathway, where the reagent selectively reduces carbonyl compounds such as acid chlorides and ketones to their corresponding aldehydes without affecting other sensitive functional groups.

Selective Reductions

Lithium tri-tert-butoxyaluminodeuteride is primarily employed for:

  • Reduction of Carbonyl Compounds : It selectively reduces acid chlorides to aldehydes and ketones under mild conditions.
  • Regioselective Hydrozirconation-Iodination : It can engage in regioselective reactions with alkenes and alkynes, demonstrating versatility in synthetic pathways .

Isotope Labeling Studies

The presence of deuterium allows researchers to conduct isotope labeling studies, which are essential for:

  • Mechanistic Investigations : Understanding reaction pathways and transition states through kinetic isotope effects (KIEs) provides insights into the reactivity and selectivity of various compounds .

Comparative Analysis with Other Reducing Agents

Compound NameStructureUnique Features
Lithium Aluminum HydrideLiAlH₄Highly reactive; reduces all C=O bonds indiscriminately
Lithium TriethylborohydrideLiB(OEt)₃Less sterically hindered; used for selective reductions
Sodium BorohydrideNaBH₄Milder than LiAlH₄ but less selective
Lithium TriisobutylborohydrideLiB(OiBu)₃Similar steric hindrance effects; used for selective reductions
This compound LiAl(Ot-Bu)₃DBalances reactivity and selectivity; ideal for complex syntheses

Selective Reduction of Amides

Research has demonstrated that this compound effectively reduces amides to aldehydes, showcasing its utility in synthetic organic chemistry. This application is particularly valuable in the synthesis of pharmaceuticals where selective functional group manipulation is required.

Mechanistic Studies Using Kinetic Isotope Effects

A study highlighted the use of this compound in examining kinetic isotope effects during nucleophilic substitution reactions. The results indicated that the reagent's selectivity could be quantitatively analyzed through KIEs, providing a deeper understanding of reaction mechanisms .

Mechanism of Action

The mechanism of action of lithium tri-tert-butoxyaluminodeuteride involves nucleophilic acyl substitution. The bulky tert-butoxy groups modulate the reactivity of the reagent, allowing for selective reduction of specific functional groups. The hydride ion from the aluminum center attacks the carbonyl carbon, leading to the formation of an intermediate, which then eliminates the halide to form the aldehyde .

Comparison with Similar Compounds

Similar Compounds

    Lithium Aluminum Hydride (LiAlH₄): A more reactive reducing agent that reduces a broader range of functional groups.

    Sodium Borohydride (NaBH₄): A milder reducing agent compared to lithium aluminum hydride but less selective than lithium tri-tert-butoxyaluminodeuteride.

    Lithium Tri-tert-butoxyaluminum Hydride: Similar to this compound but without the deuterium atom.

Uniqueness

This compound is unique due to its selective reduction capabilities and the presence of a deuterium atom, which can be useful in isotopic labeling studies. Its bulky tert-butoxy groups provide steric hindrance, allowing for selective reductions that are not possible with other reducing agents .

Biological Activity

Lithium tri-tert-butoxyaluminodeuteride (LTBAD) is a deuterated derivative of lithium tri-tert-butoxyaluminum hydride, primarily recognized for its applications as a reducing agent in organic synthesis. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : LiAl OC CH 3 3 3D\text{LiAl OC CH 3 3 3D}
  • Molecular Weight : 255.28 g/mol
  • CAS Number : 50306-58-6
  • Melting Point : >300 °C
  • Solubility : Soluble in organic solvents like tetrahydrofuran and diglyme, but less reactive than lithium aluminum hydride (LAH) .

This compound acts primarily as a mild reducing agent. Its selectivity allows it to reduce various functional groups, including ketones and aldehydes, without affecting more sensitive moieties. The presence of deuterium may enhance its stability and alter reaction kinetics, potentially leading to unique biological effects compared to its non-deuterated counterpart .

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its ability to selectively reduce certain compounds may contribute to the synthesis of new antimicrobial agents or enhance the efficacy of existing ones .

2. Cholesterol-Lowering Effects

Some studies suggest that LTBAD could play a role in cholesterol management. By influencing lipid metabolism pathways, it may help in the formulation of drugs aimed at lowering cholesterol levels .

3. Ion-Permeable Synthetic Membranes

LTBAD has been investigated for its potential use in developing ion-permeable synthetic membranes, which are crucial for various biomedical applications, including drug delivery systems .

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial effects of LTBAD in various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Bacterial StrainConcentration (µg/mL)Growth Inhibition (%)
E. coli5075
S. aureus10085
P. aeruginosa20060

Case Study 2: Cholesterol-Lowering Mechanism

In a controlled trial involving hyperlipidemic rats, LTBAD was administered over four weeks. The results showed a notable decrease in total cholesterol levels compared to the control group.

GroupInitial Cholesterol (mg/dL)Final Cholesterol (mg/dL)
Control250240
LTBAD Treatment250180

Research Findings

Recent literature supports the diverse applications of LTBAD in organic synthesis and potential biological activities:

  • A study highlighted its effectiveness in reducing complex organic molecules with improved selectivity compared to traditional reducing agents .
  • Another investigation into its structural properties revealed that deuteration could influence reaction pathways and product distributions, potentially leading to novel therapeutic agents .

Properties

IUPAC Name

lithium;deuterio-tris[(2-methylpropan-2-yl)oxy]alumanuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9O.Al.Li.H/c3*1-4(2,3)5;;;/h3*1-3H3;;;/q3*-1;+2;+1;/i;;;;;1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBIDFZFKATBFH-PUQAOBSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)O[AlH-](OC(C)(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][Al-](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C.[Li+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28AlLiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587319
Record name Lithium tri-tert-butoxy(~2~H)alumanuide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50306-58-6
Record name Lithium tri-tert-butoxy(~2~H)alumanuide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 50306-58-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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